N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide
Description
N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Properties
IUPAC Name |
N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-3-1-11-2-4-14(17-13(11)9-12)18-15(20)10-19-5-7-21-8-6-19/h1-4,9H,5-8,10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDLTNCLGYMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC3=C(C=CC(=C3)Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide typically involves the reaction of 7-chloroquinoline with morpholine and acetic anhydride. One common method involves the use of ultrasound irradiation to enhance the reaction efficiency. The reaction is carried out in an ultrasonic bath at 90°C for 30 minutes, yielding the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalysis has been explored as a green chemistry approach for the synthesis of chiral drug intermediates, which can be applied to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial activities.
Mechanism of Action
The mechanism of action of N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its antimalarial activity is attributed to the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: A quinoline derivative with antiprotozoal activity.
Uniqueness
N-(7-chloroquinolin-2-yl)-2-morpholin-4-ylacetamide stands out due to its unique combination of the chloroquinoline and morpholine moieties, which confer distinct biological activities
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